6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde
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Overview
Description
6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloro-4-fluoro-2-methoxypyridine with a suitable aldehyde precursor under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-Chloro-4-fluoro-2-methoxypyridine-3-carboxylic acid.
Reduction: 6-Chloro-4-fluoro-2-methoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde depends on its specific application
Enzyme Inhibition: May act as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: Can bind to specific receptors, modulating their activity and leading to biological effects.
Chemical Reactivity: The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-methoxypyridine-3-carbaldehyde: Similar structure but lacks the fluoro group.
6-Fluoro-4-methoxypyridine-3-carbaldehyde: Similar structure but lacks the chloro group.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks both the chloro and fluoro groups.
Uniqueness
6-Chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the pyridine ring, which can influence its chemical reactivity and potential applications. The combination of these substituents can enhance its utility in various chemical reactions and research applications.
Properties
IUPAC Name |
6-chloro-4-fluoro-2-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7-4(3-11)5(9)2-6(8)10-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJOYJNPFCRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=N1)Cl)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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